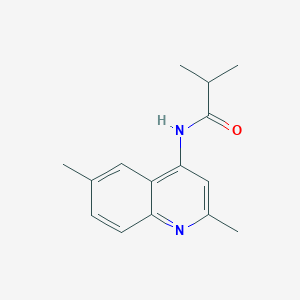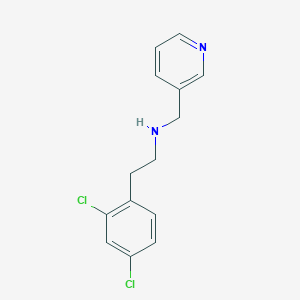![molecular formula C22H17N3O6S2 B4889602 N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B4889602.png)
N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-nitrobenzenesulfonamide, commonly known as NAPB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a sulfonamide derivative that has been extensively studied for its ability to inhibit the activity of certain enzymes and proteins in the human body. In
Mécanisme D'action
The mechanism of action of NAPB involves the inhibition of certain enzymes and proteins in the human body. Specifically, it has been found to inhibit the activity of carbonic anhydrase and matrix metalloproteinases, which play important roles in various physiological processes. This inhibition leads to a reduction in the activity of these enzymes, which can have significant therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NAPB are highly dependent on the specific enzymes and proteins that it inhibits. Inhibition of carbonic anhydrase can lead to a reduction in the production of bicarbonate ions, which can have significant effects on acid-base balance in the body. Inhibition of matrix metalloproteinases can lead to a reduction in the breakdown of extracellular matrix proteins, which can have significant effects on tissue remodeling and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NAPB for lab experiments is its potency and specificity as an enzyme and protein inhibitor. This makes it a valuable tool for studying the roles of these enzymes and proteins in various physiological processes. However, one of the limitations of NAPB is its potential toxicity and side effects, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on NAPB. One area of interest is the development of more potent and specific inhibitors of carbonic anhydrase and matrix metalloproteinases. Another area of interest is the development of NAPB-based therapies for various diseases, including cancer and autoimmune disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of NAPB and its potential side effects.
Méthodes De Synthèse
The synthesis of NAPB involves the reaction of 2-nitrobenzenesulfonyl chloride with 4-aminobenzenesulfonamide, followed by the addition of 1-naphthylamine. The resulting product is purified through recrystallization to obtain pure NAPB. This synthesis method has been extensively studied and optimized for maximum yield and purity.
Applications De Recherche Scientifique
NAPB has been studied extensively for its potential applications in various scientific fields. It has been found to be a potent inhibitor of certain enzymes and proteins, including carbonic anhydrase and matrix metalloproteinases. These enzymes play important roles in various physiological processes, and their inhibition can have significant therapeutic benefits. NAPB has also been studied for its potential anticancer properties, as it has been found to inhibit the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
N-[4-(naphthalen-1-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6S2/c26-25(27)21-10-3-4-11-22(21)33(30,31)23-17-12-14-18(15-13-17)32(28,29)24-20-9-5-7-16-6-1-2-8-19(16)20/h1-15,23-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZNJOIHXJRDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(naphthalen-1-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[5-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4889537.png)
![ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B4889538.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B4889544.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B4889552.png)
![4-[(3-nitrophenyl)sulfonyl]-2,6-piperazinedione](/img/structure/B4889560.png)
![2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B4889561.png)
![8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4889571.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889579.png)
![3-chloro-4-[(5-chloro-2-hydroxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B4889580.png)


![N-[4-(4-morpholinyl)phenyl]-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4889607.png)